molecular formula C23H25N5OS2 B296750 N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B296750
M. Wt: 451.6 g/mol
InChI Key: XVXYVIDFGOOQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent in the treatment of various types of cancer.

Mechanism of Action

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide selectively binds to the active site of BTK, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has also been shown to inhibit the activity of other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have potent anti-tumor activity in preclinical models of lymphoma, leukemia, and multiple myeloma. It has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been well-tolerated in preclinical studies, with no significant toxicities observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

The advantages of using N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its synergistic effects with other anti-cancer drugs. However, the limitations of using N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in lab experiments include its high cost and limited availability, as well as the need for further studies to determine its optimal dosing and treatment regimens.

Future Directions

Future research on N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide should focus on its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Additional studies are needed to determine its optimal dosing and treatment regimens, as well as its long-term safety and efficacy. Other potential applications of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide include the treatment of autoimmune diseases and inflammatory disorders, as well as the modulation of immune responses in the context of cancer immunotherapy.

Synthesis Methods

The synthesis of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the reaction of 2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid with 6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N-dimethylformamide dimethylacetal (DMF-DMA) and trifluoroacetic acid (TFA) to yield N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide.

Scientific Research Applications

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, such as venetoclax and lenalidomide.

properties

Molecular Formula

C23H25N5OS2

Molecular Weight

451.6 g/mol

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H25N5OS2/c1-23(2,3)15-9-10-16-17(12-24)21(31-18(16)11-15)25-19(29)13-30-22-26-20(27-28-22)14-7-5-4-6-8-14/h4-8,15H,9-11,13H2,1-3H3,(H,25,29)(H,26,27,28)

InChI Key

XVXYVIDFGOOQMX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NNC(=N3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NNC(=N3)C4=CC=CC=C4

Origin of Product

United States

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